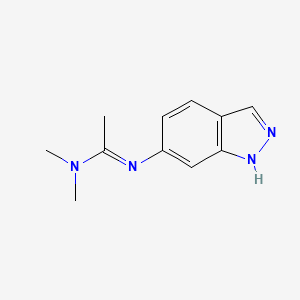

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1H-indazol-6-yl)-N,N-dimethylethanimidamide, or NIDDM, is an important chemical compound used in a variety of scientific research applications. It is a derivative of indazole and is used as a precursor for the synthesis of a number of compounds. NIDDM has been found to have a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.

Applications De Recherche Scientifique

1. Polymerization Studies

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide derivatives have been used in the study of nickel bromide complexes for polymerization. These derivatives, when reacted with specific nickel complexes, produce catalytically active species that are efficient for homopolymerization of ethylene and oligomerization of higher olefins, resulting in polymers with low molecular weights and narrow polydispersity indices (Caris et al., 2009).

2. Synthesis and Biological Evaluation

The derivatives of this compound, particularly indazole and indole carboxamides, have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These compounds have been synthesized using standard procedures and have shown remarkable potency and selectivity in inhibition, contributing significantly to the understanding of enzyme interactions and potential applications in medicinal chemistry (Tzvetkov et al., 2014).

3. Antitumor Activities

Certain derivatives of this compound have demonstrated promising antitumor activities. Research has focused on synthesizing novel derivatives and evaluating their efficacy against cancer cell lines. This includes the development of compounds like N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine, which have shown significant antitumor effects in preliminary bioassay tests (Chu De-qing, 2011).

4. Nitric Oxide Receptor Activators

Indazole derivatives, including those related to this compound, have been identified as activators of the nitric oxide receptor, soluble guanylate cyclase. These compounds have been evaluated for their potential in inhibiting platelet aggregation, displaying significant pharmacological activity and potential therapeutic applications (Selwood et al., 2001).

5. Chemically Diverse Syntheses

This compound and its derivatives have been explored for their synthetic utility in creating a variety of chemically diverse products. This includes the development of new synthetic methods and the study of their reactions under different conditions, contributing to the field of synthetic chemistry and the exploration of new compounds with potential biological activities (Zhu et al., 2019).

Mécanisme D'action

Target of Action

The primary target of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Analyse Biochimique

Biochemical Properties

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with serine/threonine kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity.

Cellular Effects

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of polo-like kinase 4 (PLK4), which is involved in centriole duplication during the cell cycle . This modulation can lead to changes in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of action of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide involves several key processes. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain tyrosine kinases, thereby affecting downstream signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide can change over time. Studies have shown that the compound is relatively stable, but it can undergo degradation under certain conditions . Long-term exposure to the compound has been observed to affect cellular function, including alterations in cell cycle progression and apoptosis.

Dosage Effects in Animal Models

The effects of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide vary with different dosages in animal models. At lower doses, the compound can promote cell proliferation and survival, while at higher doses, it can induce cytotoxicity and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications to minimize adverse effects.

Metabolic Pathways

N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound.

Transport and Distribution

Within cells and tissues, N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can impact its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of N’-(1H-indazol-6-yl)-N,N-dimethylethanimidamide is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

N'-(1H-indazol-6-yl)-N,N-dimethylethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-8(15(2)3)13-10-5-4-9-7-12-14-11(9)6-10/h4-7H,1-3H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSYDVONXHQGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC2=C(C=C1)C=NN2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

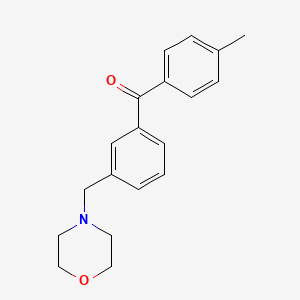

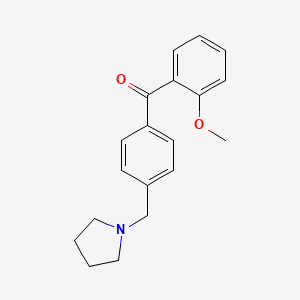

![Ethyl 6-oxo-6-[4-(piperidinomethyl)phenyl]hexanoate](/img/structure/B1324836.png)

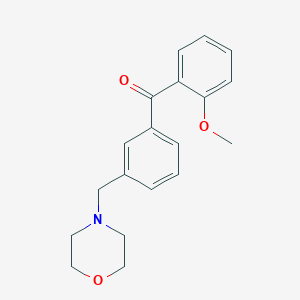

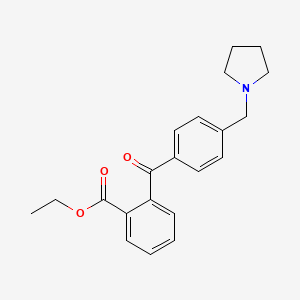

![Ethyl 7-oxo-7-[4-(piperidinomethyl)phenyl]heptanoate](/img/structure/B1324837.png)

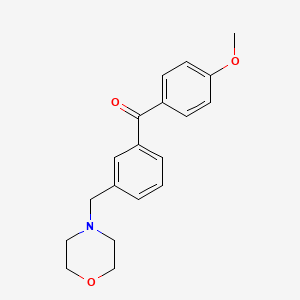

![Ethyl 5-oxo-5-[4-(3-pyrrolinomethyl)phenyl]valerate](/img/structure/B1324842.png)

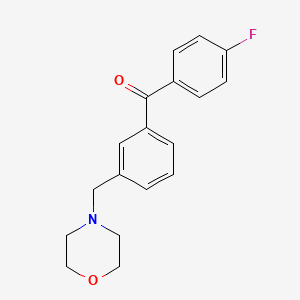

![Ethyl 8-oxo-8-[4-(3-pyrrolinomethyl)phenyl]octanoate](/img/structure/B1324844.png)